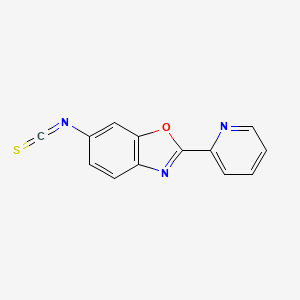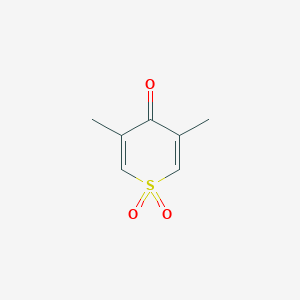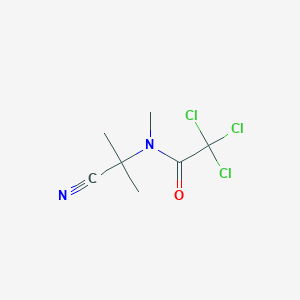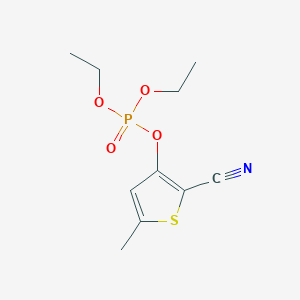
3,3'-(Ethane-1,2-diyl)bis(N,N-dimethyltrisulfane-1-carbothioamide)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,3’-(Ethane-1,2-diyl)bis(N,N-dimethyltrisulfane-1-carbothioamide) is a complex organic compound characterized by its unique structure, which includes multiple sulfur atoms and carbothioamide groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-(Ethane-1,2-diyl)bis(N,N-dimethyltrisulfane-1-carbothioamide) typically involves the reaction of ethane-1,2-dithiol with N,N-dimethylcarbamothioyl chloride under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at a temperature range of 0-5°C to ensure the stability of the intermediate products.
Industrial Production Methods
Industrial production of this compound may involve a continuous flow process where the reactants are fed into a reactor under controlled temperature and pressure conditions. The use of catalysts to enhance the reaction rate and yield is also common in industrial settings.
Analyse Chemischer Reaktionen
Types of Reactions
3,3’-(Ethane-1,2-diyl)bis(N,N-dimethyltrisulfane-1-carbothioamide) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can lead to the formation of thiols and other reduced sulfur species.
Substitution: The compound can participate in nucleophilic substitution reactions, where the carbothioamide groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Nucleophiles like amines and alcohols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and other reduced sulfur compounds.
Substitution: Various substituted carbothioamides.
Wissenschaftliche Forschungsanwendungen
3,3’-(Ethane-1,2-diyl)bis(N,N-dimethyltrisulfane-1-carbothioamide) has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical properties.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 3,3’-(Ethane-1,2-diyl)bis(N,N-dimethyltrisulfane-1-carbothioamide) involves its interaction with biological molecules through its sulfur atoms and carbothioamide groups. These interactions can lead to the inhibition of enzymes and disruption of cellular processes, making it a potential candidate for antimicrobial and anticancer therapies.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,2-Bis(diphenylphosphino)ethane: A common bidentate ligand in coordination chemistry.
3,3’-[Oxybis(2,1-ethanediyloxy)]bis-1-propanamine: Used in the synthesis of polymers and as a curing agent for epoxy resins.
Ethanol, 2,2’-[1,2-ethanediylbis(oxy)]bis-, diacetate: Used as a solvent and in the production of plasticizers.
Uniqueness
3,3’-(Ethane-1,2-diyl)bis(N,N-dimethyltrisulfane-1-carbothioamide) is unique due to its multiple sulfur atoms and carbothioamide groups, which confer distinct chemical reactivity and potential biological activity compared to other similar compounds.
Eigenschaften
CAS-Nummer |
61280-04-4 |
|---|---|
Molekularformel |
C8H16N2S8 |
Molekulargewicht |
396.8 g/mol |
IUPAC-Name |
[2-(dimethylcarbamothioyltrisulfanyl)ethyldisulfanyl] N,N-dimethylcarbamodithioate |
InChI |
InChI=1S/C8H16N2S8/c1-9(2)7(11)15-17-13-5-6-14-18-16-8(12)10(3)4/h5-6H2,1-4H3 |
InChI-Schlüssel |
GFOIGOBAJNGRGJ-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)C(=S)SSSCCSSSC(=S)N(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![8-Hydroxy-2,4,8-trimethyl-5-sulfanylidene-2,4-diazabicyclo[4.2.0]octan-3-one](/img/structure/B14583312.png)



![Diethyl [2-(ethylsulfanyl)prop-1-en-1-yl]phosphonate](/img/structure/B14583347.png)


![Methyl 5-[2-(naphthalen-2-yl)ethenyl]thiophene-2-carboxylate](/img/structure/B14583359.png)






